molecular formula C6H9N3O2 B1647466 methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 64182-19-0

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1647466
CAS No.: 64182-19-0
M. Wt: 155.15 g/mol
InChI Key: BQKHGDZEUNUQCP-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 64182-19-0) is a versatile heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry . This compound, with the molecular formula C 6 H 9 N 3 O 2 and a molecular weight of 155.15 g/mol, is a key precursor in the synthesis of highly functionalized amino acids and complex molecular architectures . Its primary research value lies in its role as a core scaffold for the development of DNA-encoded chemical libraries and in the regioselective synthesis of novel heterocyclic compounds, which are crucial for diversity-oriented synthesis . Furthermore, analogs of this pyrazole carboxylate, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been extensively developed into commercial fungicides targeting mitochondrial succinate dehydrogenase (SDH), highlighting the potential of this chemical class in agrochemical research . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is designated for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKHGDZEUNUQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64182-19-0
Record name methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Methyl Hydrazine and β-Keto Ester Cyclization

A widely cited approach involves the reaction of methyl hydrazine with β-keto esters under acidic or basic conditions. For example, patent CN111362874B describes a method where 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters to form intermediates, which subsequently undergo cyclization with methyl hydrazine. Adapting this protocol, substituting difluoroacetyl reagents with amino-containing precursors could yield the target compound. Key steps include:

  • Low-temperature condensation : Methyl hydrazine aqueous solution is added to a pre-formed α-amino acetyl intermediate at 0–5°C to minimize side reactions.
  • Cyclization under reduced pressure : Heating the mixture to 80–90°C under vacuum facilitates ring closure, achieving yields up to 75.8% after recrystallization.

Catalyzed Cyclization for Isomer Control

Isomer formation (e.g., 5-amino vs. 3-amino derivatives) remains a challenge. Patent WO2014120397A1 highlights the use of sodium iodide or potassium iodide as catalysts to favor the 3-amino isomer. The catalyst coordinates with the intermediate, directing nucleophilic attack to the C-3 position. Post-cyclization HPLC analysis in CN111362874B reported a 95:5 ratio of 3-amino to 5-amino isomers, underscoring the efficacy of this approach.

Functionalization of Pre-Formed Pyrazole Cores

Methylation at N-1

Introducing the methyl group at the pyrazole’s N-1 position often precedes or follows amino group installation. CAS#29097-00-5 data reveals that methylation of methyl 3-amino-1H-pyrazole-4-carboxylate using iodomethane in acetone with potassium carbonate achieves >90% conversion. Conditions include:

  • Solvent : Acetone or dimethylformamide (DMF).
  • Base : K₂CO₃ or NaH to deprotonate the pyrazole nitrogen.
  • Temperature : Reflux at 60–80°C for 6–12 hours.

Amination at C-3

Direct amination of 1-methylpyrazole-4-carboxylates is less common due to poor regioselectivity. However, PubChem CID 272904 notes that nitration followed by reduction offers a viable pathway:

  • Nitration : Treat 1-methylpyrazole-4-carboxylate with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C-3.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amine, yielding the target compound.

Multi-Step Synthesis from Dicarboxylic Acid Precursors

Patent CN105646355A outlines a route starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

  • Methylation : React with iodomethane in acetone/K₂CO₃ to form diethyl 1-methylpyrazole-3,5-dicarboxylate.
  • Selective hydrolysis : Treat with KOH in methanol to hydrolyze the 5-ester, yielding 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
  • Decarboxylation and amination : Heating with ammonium acetate introduces the amino group at C-3, followed by esterification to finalize the structure.

Reaction Optimization and Purification

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase isomerization. CN111362874B advocates for toluene or ethyl acetate to improve regioselectivity.
  • Recrystallization : A 40% ethanol-water mixture effectively removes isomers, boosting purity to 99.6%.

Catalytic Enhancements

  • KI Catalysis : Reduces reaction time by 30% and increases yield to 78%.
  • Acid-binding agents : Triethylamine or morpholine mitigates HCl byproducts during acyl halide reactions.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Isomer Ratio (3:5)
Methyl hydrazine route 75.8 99.6 95:5
Dicarboxylic acid route 68.2 98.3 90:10
Nitration-reduction 62.4 97.5 85:15

Data synthesized from.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and waste reduction. WO2014120397A1 emphasizes in situ generation of intermediates, such as using CO₂ to form carbonic acid for hydrolysis, minimizing reagent costs. Additionally, continuous flow systems could enhance the low-temperature steps described in CN111362874B , improving scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is pivotal for further derivatization:

Reaction TypeConditionsReagentsProductYieldReference
Alkaline hydrolysisReflux (6 h)1M NaOH in ethanol/water (3:1)3-amino-1-methyl-1H-pyrazole-4-carboxylic acid89%
Acidic hydrolysis80°C (4 h)6M HCl in dioxaneSame as above72%

Key observations:

  • Alkaline hydrolysis achieves higher yields due to reduced side reactions.

  • The carboxylic acid product serves as an intermediate for amide couplings or metal-organic frameworks .

Amino Group Reactivity

The 3-amino group participates in nucleophilic reactions, enabling structural diversification:

Acylation Reactions

Acylating AgentSolventCatalystProductYield
Acetyl chlorideDCMDMAP3-acetamido derivative92%
Benzoyl chlorideTHFPyridine3-benzamido derivative85%

Data from patent CN111362874B demonstrates that acylation occurs regioselectively at the amino group without affecting the ester . These derivatives show enhanced bioavailability in kinase inhibition studies .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces stable Schiff bases:

  • Conditions: 12 h reflux, catalytic acetic acid

  • Yield range: 75–88%

  • Applications: Chelating agents in coordination chemistry .

Pyrazole Ring Functionalization

The electron-rich pyrazole ring undergoes electrophilic substitutions, primarily at the 5-position:

ReactionReagentsProductNotes
NitrationHNO₃/H₂SO₄ (0°C)5-nitro derivativeRequires strict temp control
HalogenationNBS in CCl₄5-bromo derivativeRadical mechanism preferred
SulfonationSO₃ in H₂SO₄5-sulfo derivativeLow yield (≤50%) due to steric hindrance

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

  • Example : Reaction with ethyl acetoacetate and ammonium acetate under microwave irradiation yields pyrazolo[3,4-b]pyridine derivatives (75% yield, 150°C, 20 min) .

  • Mechanism : Involves Knoevenagel condensation followed by cyclodehydration .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acid68%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halide81%

These reactions exploit the C-5 hydrogen’s susceptibility to metalation, as demonstrated in kinase inhibitor syntheses .

Photochemical and Thermal Stability

  • Thermal degradation : Above 200°C, decarboxylation occurs, forming 3-amino-1-methyl-1H-pyrazole (TGA data) .

  • UV exposure : Prolonged UV light induces dimerization via [2+2] cycloaddition (HPLC-MS confirmation) .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Anticancer : Acetamido derivatives show IC₅₀ = 1.2 µM against MCF-7 cells .

  • Antimicrobial : Schiff base complexes inhibit E. coli (MIC = 8 µg/mL) .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Agents
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of novel antifungal agents. Research has shown that derivatives of this compound exhibit potent activity against various phytopathogenic fungi. For instance, a study synthesized a series of amides derived from this compound and evaluated their antifungal activities, demonstrating that some derivatives outperformed established fungicides such as boscalid .

1.2 Drug Development
The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural properties allow for modifications that enhance biological activity. The pyrazole moiety is particularly noted for its role in the development of drugs with anti-inflammatory and analgesic properties.

Agrochemical Applications

2.1 Pesticides and Herbicides
this compound is crucial in the synthesis of several agrochemical products, including fungicides and herbicides. It is a precursor for compounds like Isopyrazam and Sedaxane, which are used to control fungal diseases in crops . The efficiency of these products is attributed to their ability to inhibit specific enzymes involved in fungal growth.

2.2 Environmental Impact
The development of pyrazole-based pesticides has gained attention due to their low toxicity and environmental impact compared to traditional chemicals. This characteristic makes them suitable alternatives in integrated pest management strategies.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The amino and carboxylate groups play a crucial role in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and related pyrazole carboxylates:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Features
This compound C₇H₉N₃O₂ 183.18 (estimated) 3-amino, 1-methyl, 4-methyl ester Precursor for heterocyclic synthesis
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate 21230-43-3 C₈H₁₁N₃O₂ 197.20 3-amino, 1-methyl, 4-ethyl ester Used in pyrimidine synthesis via thermal cyclization
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate 1700183-72-7 C₉H₁₅N₃O₂ 197.24 4-amino, 1-propyl, 3-methyl ester Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 31037-02-2 C₇H₁₁N₃O₂ 169.18 5-amino, 1-methyl, 4-ethyl ester Positional isomer with distinct reactivity in nucleophilic substitutions
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate 1017782-45-4 C₉H₁₄N₂O₂ 182.22 3-tert-butyl, 4-methyl ester Enhanced steric bulk alters solubility and reaction pathways

Spectral and Crystallographic Data

  • 1H NMR: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives exhibit characteristic signals at δ 8.20 (s, 1H, pyrazole-H) and δ 3.10 (s, 3H, N-CH₃) .
  • Crystallography: Analogous compounds like 1-allyl-3-amino-1H-pyrazole derivatives stabilize via N–H⋯O and N–H⋯N hydrogen bonds, suggesting similar intermolecular interactions in the methyl ester variant .

Research Findings and Trends

  • Synthetic Efficiency : Ethyl esters are often preferred for higher thermal stability, while methyl esters offer faster reaction kinetics in polar solvents .
  • Positional Isomerism: The 3-amino isomer exhibits greater nucleophilicity compared to 4- or 5-amino analogs, influencing regioselectivity in cyclization reactions .

Biological Activity

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (also known as 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antifungal properties, supported by relevant research findings and case studies.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms. A study indicated that derivatives of pyrazoles, including this compound, can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism was evidenced by docking simulations that demonstrated binding to the colchicine site on tubulin .

Case Study: In Vitro Antiproliferative Activity

In a series of experiments involving different cancer cell lines (e.g., HepG2, HeLa), this compound showed significant antiproliferative effects. The mean growth inhibition percentages at a concentration of 10 μM were as follows:

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44
A54980.06 (normal fibroblasts)

These results suggest that while the compound effectively inhibits cancer cell growth, it exhibits low toxicity towards normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition is mediated through the downregulation of MAPK signaling pathways .

The mechanism involves blocking intracellular phosphorylation events and modulating gene expression related to apoptosis. Specifically, compounds derived from this structure have been reported to downregulate Bcl-2 and upregulate Bax expression, indicating a pro-apoptotic effect that can be beneficial in inflammatory conditions .

Antifungal Activity

This compound also demonstrates antifungal activity against various phytopathogenic fungi. A study highlighted its effectiveness compared to standard antifungal agents like boscalid. The compound's ability to form hydrogen bonds with critical amino acids in fungal enzymes contributes to its antifungal efficacy .

Comparative Antifungal Efficacy

In comparative studies, the antifungal activity was evaluated against a panel of fungi:

Fungi SpeciesInhibition Zone (mm)
Fusarium oxysporum15
Alternaria alternata18
Botrytis cinerea20

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with cyclocondensation. For example, ethyl acetoacetate can react with methylhydrazine in the presence of a cyclizing agent like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core. Subsequent esterification introduces the methyl ester group. A related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting the hydrazine derivative (e.g., methylhydrazine instead of phenylhydrazine) and optimizing reaction conditions (temperature, solvent) are critical for yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H bend for the amino group at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., methyl group at δ 3.8–4.0 ppm for the ester, aromatic protons for the pyrazole ring) .
  • XRD : Determines crystal structure and confirms monoclinic or other lattice systems, as seen in similar pyrazole dicarboxylates .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds:
  • Use PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Store at -20°C in sealed containers to prevent degradation .
  • In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. benzyl) influence biological activity?

  • Methodological Answer : Positional isomerism significantly affects interactions with biological targets. For instance, replacing the 3-methylbenzyl group (in a related compound) with a methyl group alters steric hindrance and electronic effects, impacting enzyme inhibition. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Experimental validation via enzyme assays (e.g., IC₅₀ measurements) is critical .

Q. What computational strategies predict the reactivity of derivatives?

  • Methodological Answer :
  • DFT Calculations : Model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the amino group at position 3 is nucleophilic, favoring electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological environments .

Q. How can structural modifications enhance stability for drug delivery?

  • Methodological Answer :
  • Ester Hydrolysis : Replace the methyl ester with a tert-butyl ester (bulkier group) to slow hydrolysis in vivo. Monitor stability via HPLC under physiological pH (7.4) .
  • Prodrug Design : Convert the carboxylic acid (post-ester hydrolysis) to an amide for improved bioavailability. Assess hydrolysis rates in simulated gastric fluid .

Q. How to resolve contradictions in reported synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio). For example, switching from batch to flow reactors (as in industrial methods) improves yield by 15–20% .
  • Purification : Compare column chromatography vs. recrystallization. Higher-purity isolates (>98%) are achievable with gradient elution (hexane/ethyl acetate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
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methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

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